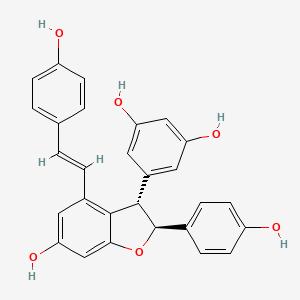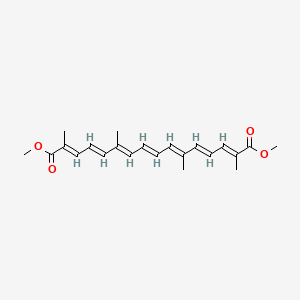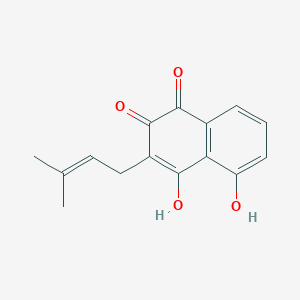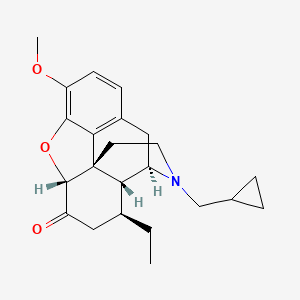
Monoprotium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protium, also known as hydrogen-1, is the most common isotope of hydrogen. It consists of one proton and one electron, with no neutrons. This makes it the simplest and lightest element in the periodic table. Protium is represented by the symbol H and has an atomic number of 1. It is a colorless, odorless, and highly flammable gas at room temperature.
準備方法
Synthetic Routes and Reaction Conditions: Protium can be obtained through various methods, including the electrolysis of water. During electrolysis, an electric current is passed through water, causing it to decompose into oxygen and hydrogen gas. The hydrogen gas collected is primarily protium.
Industrial Production Methods: In industrial settings, protium is often produced as a byproduct of natural gas processing and petroleum refining. The process involves the separation of hydrogen from hydrocarbons through methods such as steam methane reforming and partial oxidation.
化学反応の分析
Types of Reactions: Protium undergoes several types of chemical reactions, including:
Oxidation: Protium reacts with oxygen to form water (H₂O).
Reduction: Protium can act as a reducing agent in various chemical reactions.
Substitution: In organic chemistry, protium can participate in substitution reactions where it replaces another atom or group in a molecule.
Common Reagents and Conditions:
Oxidation: Protium reacts with oxygen under standard conditions to form water.
Reduction: Protium can reduce metal oxides to metals in high-temperature conditions.
Substitution: Protium can be substituted in organic compounds using catalysts and specific reaction conditions.
Major Products Formed:
Water (H₂O): Formed during the oxidation of protium.
Metallic Elements: Formed during the reduction of metal oxides.
Various Organic Compounds: Formed during substitution reactions.
科学的研究の応用
Protium has a wide range of applications in scientific research, including:
Chemistry: Used as a standard for atomic weight and as a reactant in various chemical reactions.
Biology: Utilized as a tracer in biochemical studies to track the movement of hydrogen atoms within biological systems.
Medicine: Employed in drug development and imaging techniques.
Industry: Used in the production of ammonia, methanol, and other chemicals. It is also a key component in fuel cells and hydrogen-powered vehicles.
作用機序
Protium exerts its effects through various mechanisms depending on the reaction it is involved in. For example:
Oxidation: Protium combines with oxygen to form water, releasing energy in the process.
Reduction: Protium donates electrons to reduce metal oxides to metals.
Substitution: Protium replaces other atoms or groups in organic molecules, altering their chemical structure and properties.
類似化合物との比較
Protium is one of three isotopes of hydrogen, the others being deuterium and tritium. Here is a comparison:
Deuterium (D or ²H): Contains one proton and one neutron. It is used in nuclear reactors and as a tracer in scientific research.
Tritium (T or ³H): Contains one proton and two neutrons. It is radioactive and used in nuclear fusion reactions and as a tracer in environmental studies.
Uniqueness of Protium:
Abundance: Protium is the most abundant isotope of hydrogen, making up about 99.98% of all hydrogen atoms.
Simplicity: With no neutrons, protium is the simplest and lightest isotope, which makes it highly reactive and versatile in various chemical reactions.
Protium’s unique properties and wide range of applications make it an essential element in both scientific research and industrial processes.
特性
分子式 |
H |
|---|---|
分子量 |
1.007825 g/mol |
IUPAC名 |
protium |
InChI |
InChI=1S/H/i1+0 |
InChIキー |
YZCKVEUIGOORGS-IGMARMGPSA-N |
SMILES |
[H] |
異性体SMILES |
[1H] |
正規SMILES |
[H] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




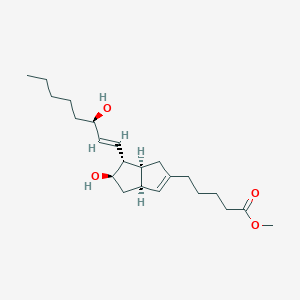
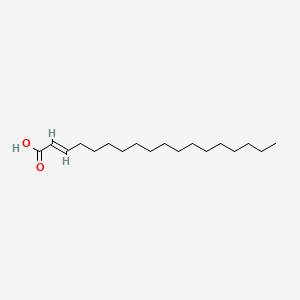

![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)


